N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O/c1-2-17-5-8-23-22(13-17)24(20(14-27)16-28-23)30-11-9-19(10-12-30)25(31)29-15-18-3-6-21(26)7-4-18/h3-8,13,16,19H,2,9-12,15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXYWFQJXJANHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide, also known as L483-0786, is a complex organic compound with significant potential in pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Compound Overview
Chemical Properties:
- Molecular Formula: C25H25ClN4O
- Molecular Weight: 432.95 g/mol
- CAS Number: 1226450-54-9
- Structural Characteristics:
- Contains a piperidine ring, a quinoline core, and various functional groups including a cyano group and a chlorophenyl group.
| Property | Value |
|---|---|
| Molecular Weight | 432.95 g/mol |
| logP | 4.6055 |
| logD | 4.5999 |
| Polar Surface Area | 53.411 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition:
- Antimicrobial Activity:
- Anticancer Properties:
Case Studies and Experimental Data
-
In Vitro Studies:
- A study evaluating the antibacterial activity of various compounds found that derivatives similar to this compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Enzyme inhibition assays revealed that compounds with structural similarities showed significant AChE inhibition, indicating potential for treating neurodegenerative diseases .
- Binding Affinity Studies:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
*Estimated based on molecular formulas.
Key Findings
Core Structure Influence: The piperidine-4-carboxamide core is conserved across all analogs, underscoring its role in target engagement. Modifications to the aromatic substituents (e.g., quinoline vs. triazolopyridazine) significantly alter binding specificity. For example, replacing the quinoline in the target compound with a triazolopyridazine () may reduce π-π stacking interactions but improve solubility .
Substituent Effects: Chlorophenyl vs. Quinoline Modifications: The 3-cyano-6-ethylquinolin-4-yl group in the target compound and L483 analogs likely enhances kinase inhibition compared to AZD5363’s pyrrolopyrimidine core, which targets AKT in cancer .
Therapeutic Implications: The target compound’s quinoline moiety aligns with known antiviral scaffolds (e.g., SARS-CoV-2 inhibitors in ), while chlorophenylmethyl groups are common in anti-inflammatory agents (e.g., JTE-907 in ) .
Synthetic Feasibility :
- Yields for analogs in (57–61%) indicate moderate synthetic accessibility. The target compound’s lack of trifluoromethyl or bulky groups (cf. ) may simplify synthesis .
Contradictions and Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
